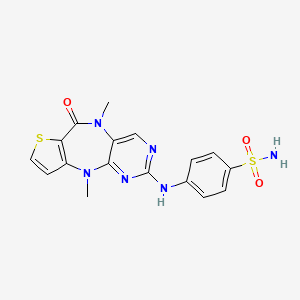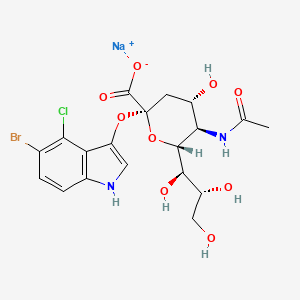![molecular formula C23H24FN3O2 B611918 1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one CAS No. 1243148-19-7](/img/structure/B611918.png)
1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
- A study demonstrated the synthesis of related compounds, emphasizing their importance in advancing chemical synthesis techniques. For example, the synthesis of 5-fluoro-3-[3-[4-(2-[14C]-5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride illustrates the complexity and precision required in synthesizing such compounds (Haynes & Swigor, 1994).
- Another study focused on developing new methods for synthesizing compounds with similar structures, indicating the ongoing interest in exploring the potential of such complex molecules (Mondal, Nogami, Asao, & Yamamoto, 2003).
Structural Analysis and Properties
- Research on the crystal structures of similar derivatives, like dienediaminoketones, provides insights into their molecular configurations, which is crucial for understanding their potential applications (Chernyshev & Monakhova, 2010).
- The development of a process for large-scale preparation of a related compound, 5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride, highlights the industrial and pharmaceutical relevance of these substances (Anderson et al., 1997).
Potential Biological Activities
- Some derivatives, such as those synthesized in related studies, have shown potent anti-proliferative activity against various human tumor cell lines, suggesting their potential in cancer research (Madadi, Penthala, Janganati, & Crooks, 2014).
- Another research area involves exploring indole-based inhibitors for specific enzymes like dynamin GTPase, demonstrating the potential biomedical applications of these compounds (Gordon et al., 2013).
Photochromic and Fluorescent Properties
- Studies on related compounds also delve into photochromic properties, which could have applications in material science and molecular engineering (Makarova et al., 2011).
- The exploration of fluorescence anisotropy in similar compounds sheds light on their potential use in molecular imaging and diagnostics (Výprachtický, Pokorná, Pecka, & Mikes, 1999).
Other Applications
- Some derivatives have shown potential as progesterone receptor modulators, indicating their relevance in reproductive health and hormone-related therapies (Fensome et al., 2008).
- Antimicrobial properties have also been observed in similar compounds, suggesting their possible use in developing new antibiotics (Liaras et al., 2011).
Zukünftige Richtungen
Research has demonstrated Gö 6983’s ability to impede the proliferation of pluripotent cells, resulting in neuronal cell death . It also effectively inhibits intracellular calcium levels and enzyme activities within cancerous tissues . These findings suggest potential future directions for research into the therapeutic applications of Gö 6983.
Eigenschaften
IUPAC Name |
(3Z)-1-[3-(dimethylamino)propyl]-5-fluoro-3-[(5-methoxy-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-3-yl)methylidene]-3a,4,5,6,7,7a-hexahydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38FN3O2/c1-26(2)9-4-10-27-22-8-5-16(24)12-19(22)20(23(27)28)11-15-14-25-21-7-6-17(29-3)13-18(15)21/h11,15-19,21-22,25H,4-10,12-14H2,1-3H3/b20-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQQMXCGOOHLQB-JAIQZWGSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2CCC(CC2C(=CC3CNC4C3CC(CC4)OC)C1=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN1C2CCC(CC2/C(=C/C3CNC4C3CC(CC4)OC)/C1=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



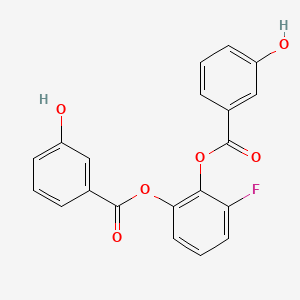

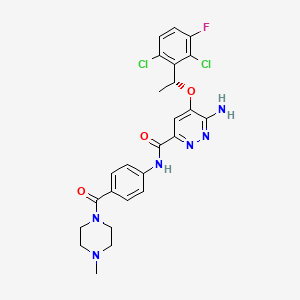
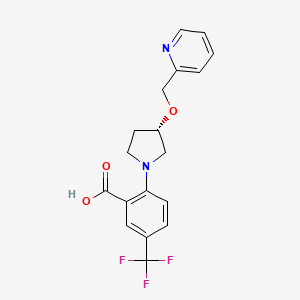
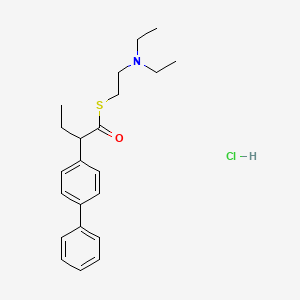
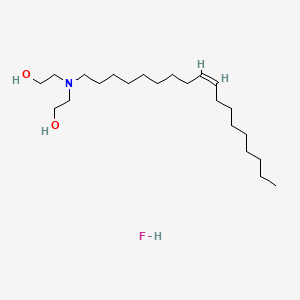
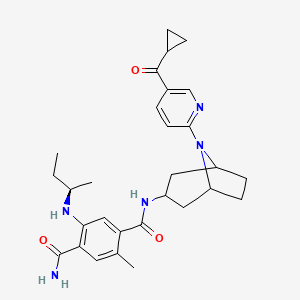
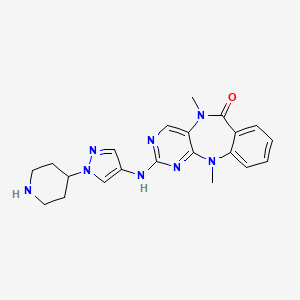
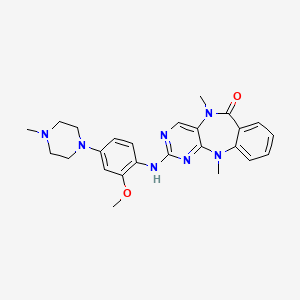
![2-{[2-ethoxy-4-(4-hydroxypiperidin-1-yl)phenyl]amino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611855.png)
